Lucidulinone
Description
Contextual Significance of Lucidulinone within the Lycopodium Alkaloid Family
This compound is a chemical compound that belongs to the family of Lycopodium alkaloids. Lycopodium alkaloids are a group of nitrogen-containing secondary metabolites primarily isolated from plants of the Lycopodiaceae family, commonly known as club mosses nih.gov. This family includes genera such as Lycopodium and Huperzia nih.govpsu.edu. Lycopodium alkaloids are characterized by diverse and often complex polycyclic structures, typically containing 16 carbons and one or two nitrogen atoms, although variations exist, including apparent dimers with up to 32 carbons and compounds with fewer than 16 carbons psu.edu.
The Lycopodium alkaloid family is broadly classified into several types based on their carbon skeletons, including the lycopodine (B1235814), lycodine (B1675731), fawcettimine, and miscellaneous classes nih.govmdpi.com. This compound is structurally related to luciduline (B1203590), another alkaloid found in Lycopodium lucidulum scribd.comcdnsciencepub.com. The structural relationship between this compound and luciduline, specifically this compound being described as luciduline lactam, places it within the broader context of alkaloids derived from the luciduline framework scribd.comnih.gov. The study of this compound contributes to the understanding of the structural diversity and biosynthetic pathways within the Lycopodium alkaloid family.
Historical Overview of this compound's Discovery and Initial Academic Inquiry
The investigation into the chemical constituents of Lycopodium species has a history dating back to the late 19th century, with the isolation of lycopodine in 1881 psu.edu. Significant advancements in the study of Lycopodium alkaloids occurred from the 1940s onwards, particularly through the work of Canadian scientists who focused on their isolation, structural elucidation, biosynthesis, and synthesis psu.edu.
This compound was isolated from Lycopodium lucidulum scribd.comnih.govdntb.gov.uaclockss.org. Its structure was determined through spectroscopic analysis scribd.comnih.gov. Early academic inquiry into this compound focused on establishing its chemical structure and its relationship to other alkaloids found in the same plant species, such as luciduline, lucidine A, lucidine B, and oxolucidine A nih.govclockss.orgresearchgate.net. Spectroscopic techniques, including 2D NMR, were instrumental in the structural elucidation of these compounds nih.govresearchgate.net. X-ray crystallographic analysis of derivatives of related alkaloids like oxolucidine A and lucidine B also contributed to confirming the stereochemistry within this group of compounds isolated from Lycopodium lucidulum researchgate.net. The initial research established this compound as a component of the complex alkaloid mixture present in Lycopodium lucidulum and provided the foundational structural information for further studies.
Detailed Research Findings:
Research on this compound and related Lycopodium lucidulum alkaloids has involved detailed spectroscopic analysis to determine their structures. For this compound, spectroscopic methods identified it as luciduline lactam scribd.comnih.gov. Studies on other alkaloids isolated alongside this compound, such as lucidine B, oxolucidine A, and lucidine A, utilized techniques like X-ray crystallography and 2D NMR to establish their complete structures and relative stereochemistry nih.govresearchgate.net.
For example, the structures of four alkaloids from Lycopodium lucidulum, including this compound, were established using X-ray and 2D NMR spectroscopic analyses nih.govresearchgate.net. The dihydro-derivative of oxolucidine A, after reduction and derivatization, was analyzed by X-ray crystallography to determine its stereostructure, including absolute configuration researchgate.net. Similarly, 2D NMR spectra were crucial in establishing the full structure of lucidine B researchgate.net.
While specific detailed research findings solely focused on this compound's properties beyond its structural characterization are not extensively detailed in the provided search results, its identification and structural determination are key findings in the study of Lycopodium lucidulum alkaloids. The co-isolation and structural elucidation of this compound alongside other related alkaloids highlight the interconnectedness of these compounds within the plant's metabolic pathways.
Data Tables:
Based on the provided text, a data table summarizing the isolation source and structural determination methods for this compound and co-isolated alkaloids from Lycopodium lucidulum can be presented.
| Compound Name | Isolation Source | Key Structure Elucidation Methods |
| This compound | Lycopodium lucidulum | Spectroscopic analysis (NMR) scribd.comnih.gov |
| Lucidine B | Lycopodium lucidulum | X-ray crystallography, 2D NMR researchgate.net |
| Oxolucidine A | Lycopodium lucidulum | X-ray crystallography, 2D NMR nih.govresearchgate.net |
| Lucidine A | Lycopodium lucidulum | X-ray crystallography, 2D NMR nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(1S,4S,6R,8S,9R)-3,6-dimethyl-3-azatricyclo[6.2.2.04,9]dodecane-2,11-dione |
InChI |
InChI=1S/C13H19NO2/c1-7-3-8-5-12(15)10-6-9(8)11(4-7)14(2)13(10)16/h7-11H,3-6H2,1-2H3/t7-,8+,9-,10+,11+/m1/s1 |
InChI Key |
OPWFBJMCPAILTJ-XXFSISAASA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC(=O)[C@@H]3C[C@H]2[C@H](C1)N(C3=O)C |
Canonical SMILES |
CC1CC2CC(=O)C3CC2C(C1)N(C3=O)C |
Synonyms |
lucidulinone |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies
Identification of Natural Sources and Ecological Distribution of Lucidulinone
This compound is a naturally occurring alkaloid found in plants belonging to the family Lycopodiaceae. Specifically, it has been identified in Lycopodium lucidulum (now often classified as Huperzia lucidula). researchgate.netscribd.comdntb.gov.uadntb.gov.uadokumen.pubufrgs.bracs.org Huperzia lucidula, commonly known as shining firmoss or shining clubmoss, is an evergreen plant that grows in loose tufts. plantaedb.com Its ecological distribution includes cool, moist forests and bog areas in regions such as Canada and the United States. plantaedb.com The presence of this compound is part of the broader profile of Lycopodium alkaloids found in this plant family, which are known for their diverse heterocyclic skeletons. nih.govpsu.edu
Optimized Extraction and Fractionation Techniques for this compound from Complex Matrices
The extraction and fractionation of alkaloids, including this compound, from plant matrices like Lycopodiaceae species involve specialized techniques to efficiently isolate these compounds. Optimized pressurized liquid extraction (PLE) has been demonstrated as a rapid, reproducible, and efficient method for alkaloid extraction from Lycopodium and Huperzia species. researchgate.netnih.govresearchgate.netmdpi.com This method utilizes high pressure and temperature, typically around 100 bar and 80 °C, with methanol (B129727) as the solvent, to achieve high recoveries of desired compounds. nih.govresearchgate.netmdpi.com
Following extraction, pre-purification and fractionation are often carried out using techniques such as vacuum liquid chromatography (VLC). researchgate.netnih.govresearchgate.netmdpi.com Innovative gradient VLC methods have been developed using different sorbents (e.g., aluminum oxide and silica (B1680970) gel in various ratios, or silanized silica gel) and mobile phase systems of different polarities. researchgate.netnih.govresearchgate.netmdpi.com This approach allows for the rapid obtainment of alkaloid fractions and helps in selecting appropriate conditions for isolating target compounds. researchgate.netnih.govresearchgate.netmdpi.com Traditional methods like column chromatography and preparative high-performance liquid chromatography (preparative HPLC) have also been used for the isolation and purification of Lycopodiaceae alkaloids, although these can be tedious and time-consuming, resulting in numerous fractions and subfractions. nih.govmdpi.com
Advanced Chromatographic Separations for this compound Purification
Advanced chromatographic techniques are crucial for the purification of this compound from complex plant extracts. After initial extraction and fractionation, techniques such as high-performance liquid chromatography with electrospray ionization quadrupole time-of-flight mass spectrometry (HPLC/ESI-QTOF-MS) are employed for the analysis and identification of compounds, including this compound. researchgate.netnih.govresearchgate.netmdpi.com This technique offers high sensitivity, mass accuracy, and reproducibility, enabling the separation and detection of a wide range of compounds based on their hydrophilic interactions. mdpi.com
Detailed research findings indicate that analysis of fractions obtained from VLC using HPLC/ESI-QTOF-MS can detect numerous Lycopodiaceae alkaloids, with some compounds present in high purity fractions (60–90%). researchgate.netresearchgate.net The use of different sorbent systems and mobile phases in VLC, as described in Section 2.2, directly impacts the separation profile and the purity of the resulting fractions that are subsequently analyzed by advanced chromatography. nih.govresearchgate.netmdpi.com
Chemodiversity and Distributional Patterns of this compound and Related Analogs within Botanical Species
This compound is part of a diverse group of Lycopodium alkaloids found in the Lycopodiaceae family. psu.edu These alkaloids exhibit a range of structural classes, including the lycopodine (B1235814), lycodine (B1675731), fawcettimine, and phlegmarine (B1213893) classes. psu.edu this compound itself has been described as luciduline (B1203590) lactam. scribd.com The chemodiversity within this family is significant, with over 200 Lycopodium alkaloids identified from various species. psu.edu
While this compound is specifically reported in Lycopodium lucidulum (Huperzia lucidula), other related alkaloids like lucidine B, oxolucidine A, and lucidine A have also been isolated from the same species. researchgate.netacs.orgresearchgate.net The presence and distribution of these alkaloids can vary among different Lycopodium and Huperzia species. For example, studies on Lycopodium clavatum, Lycopodium annotinum, and Huperzia selago have revealed the presence of numerous alkaloids, with varying profiles and concentrations, depending on the extraction and fractionation methods used. nih.govresearchgate.netmdpi.com This highlights the chemodiversity not only between species but potentially also influenced by geographical location and environmental factors, although detailed ecological distribution patterns for specific analogs like this compound require further focused investigation.
The study of the chemodiversity and distribution of these alkaloids contributes to understanding the biochemical pathways within these plants and can aid in identifying rich natural sources for specific compounds. researchgate.net
Elucidation of Lucidulinone Biosynthetic Pathways
Proposed Biosynthetic Precursors and Intermediates in Lucidulinone Formation
The biosynthetic origins of all Lycopodium alkaloids, including this compound, trace back to the amino acid L-lysine. nih.govnih.govresearchgate.net Isotope tracer studies have been fundamental in establishing the foundational steps of the pathway. nih.gov The initial and pivotal step is the decarboxylation of L-lysine to produce the diamine cadaverine (B124047). nih.govnih.govsippe.ac.cn
Following its formation, cadaverine undergoes oxidative deamination, a reaction that yields 5-aminopentanal, which spontaneously cyclizes to form the key heterocyclic imine, Δ1-piperideine. nih.govresearchgate.netsippe.ac.cn This imine serves as a crucial building block for the piperidine (B6355638) rings characteristic of these alkaloids. rsc.org
The core structure of most Lycopodium alkaloids is believed to be constructed from two primary building blocks, both derived from L-lysine: pelletierine (B1199966) and 4-(2-piperidyl)acetoacetic acid (4PAA). nih.govjst.go.jp These intermediates are formed through the condensation of Δ1-piperideine with a polyketide unit derived from malonyl-CoA. nih.govnih.gov While pelletierine is a confirmed precursor for alkaloids like cernuine, it is proposed that these two units, pelletierine and 4PAA, are the likely universal precursors for the entire class of Lycopodium alkaloids. nih.govjst.go.jprsc.org An older hypothesis suggested that luciduline (B1203590) might arise from a condensation involving one unit of pelletierine and one unit of 2-piperidineacetic acid; however, feeding experiments using labeled 2-piperidineacetic acid showed very low incorporation into the related alkaloid lycopodine (B1235814), casting doubt on its role as a direct intermediate. mcmaster.ca
Table 1: Key Precursors and Intermediates in Lycopodium Alkaloid Biosynthesis
| Compound Name | Role in Pathway |
|---|---|
| L-lysine | Primary amino acid precursor |
| Cadaverine | Product of L-lysine decarboxylation |
| Δ1-Piperideine | Cyclic imine intermediate |
| Pelletierine | Key lysine-derived building block |
| 4-(2-piperidyl)acetoacetic acid (4PAA) | Key lysine-derived building block |
| Malonyl-CoA | Source of the polyketide unit |
Enzymatic Transformations and Associated Gene Clusters Involved in this compound Biosynthesis
The enzymatic machinery responsible for Lycopodium alkaloid biosynthesis is encoded within tightly co-regulated gene clusters. nih.govcjnmcpu.com The identification of these clusters has been accelerated by transcriptomic analysis of alkaloid-producing plants, such as Huperzia serrata and Phlegmariurus tetrastichus. nih.govnih.gov
The initial enzymatic transformations are well-characterized:
L-lysine decarboxylase (LDC): This pyridoxal-dependent enzyme catalyzes the first committed step in the pathway, the conversion of L-lysine to cadaverine. nih.govnih.gov LDC genes have been successfully cloned from Huperzia serrata and functionally characterized. nih.govsippe.ac.cn
Copper Amine Oxidase (CAO): This enzyme is responsible for the subsequent oxidative deamination of cadaverine, leading to the formation of Δ1-piperideine. nih.govsippe.ac.cnnih.gov
Recent groundbreaking research has identified a neofunctionalized class of enzymes—carbonic anhydrase-like (CAL) proteins—as essential catalysts for the complex scaffold-forming steps. nih.govresearchgate.netresearchgate.net These CAL enzymes catalyze stereospecific Mannich-like condensation reactions between the pathway's building blocks to generate the intricate polycyclic cores of the alkaloids. nih.gov
Through co-expression analysis using known pathway genes like LDC as "bait," researchers have identified biosynthetic gene clusters that contain the complete enzymatic toolkit for alkaloid production. nih.govcjnmcpu.com In addition to LDC, CAO, and CAL enzymes, these clusters are rich in genes encoding other enzyme families that perform tailoring reactions, such as:
Polyketide Synthases (PKS)
Cytochrome P450s (CYPs)
Fe(II)/2-oxoglutarate-dependent dioxygenases (2OGDs)
Acyltransferases and Dehydrogenases nih.govnih.govresearchgate.net
These tailoring enzymes are responsible for the vast structural diversification within the Lycopodium alkaloid family, including the specific oxidations and rearrangements that would lead to the this compound structure.
Application of Stable Isotope Labeling and Feeding Experiments for Biosynthetic Pathway Delineation
Stable isotope labeling has been an indispensable tool for mapping the biosynthetic routes of natural products, and the Lycopodium alkaloids are no exception. nih.govfrontiersin.orgnih.gov Feeding experiments using isotopically labeled precursors have definitively established the origins of the carbon and nitrogen atoms within the alkaloid scaffolds.
Early studies confirmed that L-lysine is the primary precursor for the piperidine rings found in these molecules. nih.govnih.gov These experiments demonstrated that lysine (B10760008) is incorporated via a non-symmetrical pathway, leading to the formation of intermediates like pelletierine. researchgate.net Furthermore, labeling studies have shown that the non-lysine derived portions of the molecules, such as the acetoacetate (B1235776) side chain of 4PAA, originate from acetate (B1210297) via malonyl-CoA, consistent with a polyketide extension mechanism. nih.govnih.gov
More recently, deuterium (B1214612) labeling (using D₂O) has been employed to pinpoint the specific tissues within the plant where active, de novo biosynthesis of these alkaloids occurs. nih.gov This technique allows researchers to correlate high rates of biosynthesis with gene expression data from transcriptomic studies, aiding in the discovery of relevant biosynthetic genes. nih.gov While these methods have successfully outlined the general biosynthetic framework for the entire alkaloid class, specific studies detailing the precise incorporation patterns of isotopes into the this compound molecule itself are not extensively documented.
Genetic Engineering Approaches for Investigating Biosynthesis Regulation
Genetic engineering has served as a powerful validation tool for elucidating the functions of candidate genes identified through transcriptomic studies. ynu.edu.cn The primary approach has been the heterologous expression of genes from Lycopodium species in a model plant system, most commonly Nicotiana benthamiana (tobacco). nih.govnih.gov
A key example of this approach was the functional characterization of the first two enzymes in the pathway. Researchers cloned the genes for L-lysine decarboxylase (HsLDC) and copper amine oxidase (HsCAO) from Huperzia serrata and transiently expressed them in tobacco leaves. nih.govsippe.ac.cn The engineered tobacco plants successfully produced cadaverine and its downstream product, 5-aminopentanal, confirming the enzymatic function of the cloned genes and providing direct evidence for the initial two steps of the pathway. nih.govsippe.ac.cn This technique of reconstituting parts of the biosynthetic pathway in a heterologous host is crucial for verifying enzyme function, especially for complex reactions like the scaffold-forming steps catalyzed by CAL enzymes. nih.gov At present, these genetic engineering approaches have been focused on pathway elucidation rather than the targeted manipulation of this compound production or its regulation.
Comparative Biosynthetic Studies of this compound with Other Lycopodium Alkaloids
The biosynthesis of all Lycopodium alkaloids begins with a shared pathway that converts L-lysine into the key building blocks pelletierine and 4-(2-piperidyl)acetoacetic acid (4PAA). nih.govnih.govjst.go.jp The remarkable structural diversity observed in this family, from the lycodine-type to the fawcettimine-type, arises from the divergent evolution of the enzymes that assemble and tailor these common precursors. nih.govresearchgate.net
The biosynthesis of this compound can be compared to more extensively studied alkaloids like huperzine A (a lycodine-type alkaloid). nih.gov
Common Origin: Both pathways start from L-lysine and proceed through cadaverine and Δ1-piperideine to form piperidine-containing intermediates. nih.govnih.gov
Divergent Cyclization: The key difference lies in the subsequent cyclization and rearrangement steps that form the core skeleton. The formation of the tetracyclic lycodine (B1675731) scaffold of huperzine A is catalyzed by a specific suite of enzymes, including newly identified CAL proteins, that perform complex condensations and cyclizations. nih.govcjnmcpu.com The simpler bicyclic structure of luciduline would require a different set of scaffold-forming enzymes to assemble the shared precursors into its characteristic framework.
Tailoring Reactions: After the core scaffold is formed, a series of tailoring reactions, such as oxidations, reductions, and isomerizations, create the final structure. The enzymes responsible for these final steps (likely CYPs and dioxygenases) would be highly specific to each alkaloid subfamily. nih.gov For this compound, a final lactamization step is required to convert its immediate precursor, luciduline, into the final product.
The study of gene clusters across different Lycopodium species reveals how evolution has mixed and matched different scaffold-forming and tailoring enzymes to produce the wide array of known alkaloids from a limited set of common precursors. nih.govnih.gov
Chemical Synthesis and Derivatization of Lucidulinone
Retrosynthetic Analysis and Strategic Approaches to Lucidulinone Total Synthesis
Retrosynthetic analysis is a crucial step in planning the total synthesis of complex molecules. It involves working backward from the target molecule to simpler, readily available starting materials. For molecules like this compound, which features a decahydroquinoline (B1201275) core and multiple rings, retrosynthetic strategies typically involve identifying key disconnections that can be achieved through known and reliable chemical reactions.
Given that this compound is a lactam of luciduline (B1203590), a retrosynthetic approach might consider the formation of the lactam ring as a late-stage step, potentially from a luciduline precursor or a related amino alcohol/carboxylic acid derivative. The synthesis of the luciduline core itself involves constructing the decahydroquinoline system and establishing the correct stereochemistry at multiple centers.
Strategic approaches to the total synthesis of related Lycopodium alkaloids, such as luciduline and lucidumone, have employed various key reactions to build the polycyclic framework. These include Diels-Alder cycloadditions, intramolecular cyclizations, and various carbon-carbon and carbon-nitrogen bond-forming reactions. For instance, the synthesis of (+)-lucidumone has involved enantioselective inverse-electron-demand Diels-Alder cycloaddition and a one-pot retro-[4+2]/[4+2] cycloaddition sequence. Racemic total synthesis of lucidumone has been achieved through Claisen rearrangement followed by an intramolecular aldol (B89426) reaction. These examples highlight the diverse strategies employed to construct the core structures found in this class of alkaloids.
Development of Enantioselective and Stereocontrolled Synthetic Routes
The biological activity of natural products often resides in a specific enantiomer. Therefore, the development of enantioselective and stereocontrolled synthetic routes is paramount in the synthesis of complex chiral molecules like this compound. Achieving high levels of stereocontrol is challenging due to the presence of multiple contiguous stereocenters.
Enantioselective synthesis of related Lycopodium alkaloids has been successfully achieved using various methods. For example, asymmetric total synthesis of (+)-luciduline has been reported. Enantioselective total synthesis of (-)-lucidumone has been enabled by a tandem Prins cyclization/cycloetherification sequence. Another enantioselective synthesis of (+)-lucidumone utilized an enantioselective inverse-electron-demand Diels-Alder cycloaddition. Organocatalysis has also been employed in the asymmetric synthesis of decahydroquinolines, which are key structural units in Lycopodium alkaloids. These approaches demonstrate the power of modern asymmetric catalysis and stereocontrolled reactions in accessing the desired enantiomers of complex natural products.
Key to stereocontrolled synthesis are reactions that reliably establish the configuration at newly formed chiral centers. Diastereoselective reactions, where the formation of one diastereomer is favored over others, and enantioselective reactions, which yield one enantiomer in excess, are essential tools. The choice of catalysts, reagents, and reaction conditions plays a critical role in achieving high stereoselectivity.
Key Methodologies in C-N Bond Formation and Cyclization for this compound Scaffolds
The construction of the nitrogen-containing heterocyclic rings, particularly the decahydroquinoline core present in luciduline and likely in this compound, relies heavily on efficient C-N bond formation and cyclization methodologies.
Various methods for C-N bond formation have been developed and applied in organic synthesis, including transition-metal-catalyzed reactions. Intramolecular C-N bond formation is crucial for cyclization reactions that form the heterocyclic rings.
Cyclization strategies employed in the synthesis of nitrogen-containing polycycles include intramolecular aza-Michael reactions, Pictet-Spengler reactions, and various other ring-closing procedures. For instance, the synthesis of decahydroquinolines has involved intramolecular aza-Michael domino processes. Radical cascade cyclization of CN-containing substrates has also been explored for the synthesis of polyheterocycles. The formation of amide bonds, relevant to the lactam structure of this compound, can be achieved through various coupling methods.
The specific cyclization events leading to the formation of the this compound scaffold would involve the formation of the lactam ring and the construction of the fused decahydroquinoline system. The choice of cyclization strategy depends on the linear or cyclic precursor and the desired stereochemical outcome.
Semisynthesis and Late-Stage Functionalization for Structural Modification of this compound
Semisynthesis involves using a naturally occurring compound as a starting material for the synthesis of modified derivatives. If this compound can be isolated in sufficient quantities, semisynthesis could be a viable approach for generating analogs. This would involve chemically modifying specific functional groups or introducing new substituents onto the this compound core.
Late-stage functionalization (LSF) is a powerful strategy that allows for the introduction of functional groups at a late stage in a synthetic sequence or onto a complex molecule. This approach is particularly valuable for diversifying a molecular scaffold and generating a library of analogs from a common intermediate or natural product. LSF can involve various types of reactions, including C-H functionalization, oxidation, reduction, and coupling reactions.
For this compound, late-stage functionalization could enable the modification of peripheral positions or existing functional groups (e.g., the ketone or the nitrogen atom) to explore the impact of structural changes on biological activity or other properties. This approach can be more efficient than total synthesis for generating multiple analogs, as it avoids the need to resynthesize the entire core structure for each modification. LSF is being increasingly applied in medicinal chemistry to accelerate and strengthen structure-activity relationship studies.
Synthesis of Designed this compound Analogs and Probes for Mechanistic Studies
The synthesis of designed analogs of this compound is important for understanding its biological activity, exploring structure-activity relationships (SAR), and developing potential therapeutic agents. Analogs can be designed to probe specific interactions with biological targets, improve pharmacokinetic properties, or enhance potency.
The synthesis of such analogs would utilize the methodologies developed for the total synthesis and semisynthesis of this compound. This might involve variations in the substituents, modifications of the ring system, or incorporation of different functional groups.
Furthermore, the synthesis of molecular probes based on the this compound scaffold can be invaluable for mechanistic studies. These probes might include fluorescently labeled analogs for imaging studies, photoaffinity labels for identifying protein targets, or isotopically labeled compounds for metabolic studies. The design and synthesis of these probes require careful consideration to ensure that the attached label or modification does not significantly alter the compound's interaction with its biological target. The synthesis of such designed molecules contributes significantly to the understanding of how this compound exerts its effects at the molecular level.
Molecular and Cellular Mechanisms of Action of Lucidulinone
Identification and Characterization of Molecular Targets of Lucidulinone
The identification and characterization of the specific molecular targets with which this compound interacts are crucial steps in understanding its mechanism of action. While the exact molecular targets of this compound itself are not extensively detailed in the provided search results, related Lycopodium alkaloids have been studied for their interactions with biological molecules, particularly enzymes in the nervous system. For instance, Huperzine A (HupA), another alkaloid from the Huperziaceae family, is a known potent, reversible, and selective acetylcholinesterase (AChE) inhibitor. psu.edunih.gov This suggests that other alkaloids from this plant family, including this compound, could potentially interact with enzymes or receptors, although the specific interactions for this compound require further investigation. One search result indicates that the mechanism of action of certain decahydroquinoline (B1201275) derivatives, structurally related to compounds found in tunicates, is unknown and needs investigation, noting that a mobile side chain might stabilize interactions with a "receptor" molecule, such as heme in the case of quinolines. acs.org
Analysis of Gene Expression and Proteomic Profiles in Response to this compound Exposure
Analyzing gene expression and proteomic profiles involves examining changes in the levels of RNA transcripts and proteins within cells following exposure to a compound. silantes.comembopress.orgnih.gov This can provide insights into the downstream effects of this compound on cellular function. Gene expression profiling assesses which genes are being transcribed, while proteomics provides a snapshot of the proteins present and their abundance. silantes.comembopress.org Differential expression proteomics compares protein levels under different conditions to identify regulated proteins. silantes.com While no specific data on this compound's impact on gene expression or proteomic profiles is available in the search results, such studies are commonly used in mechanistic investigations of bioactive compounds to understand their broader cellular impact. biorxiv.orgnih.gov
Receptor-Ligand Binding Kinetics and Allosteric Modulation Studies
Receptor-ligand binding kinetics describe the rates of association and dissociation between a ligand and its receptor, while allosteric modulation refers to the binding of a molecule at a site distinct from the primary orthosteric site, influencing the receptor's activity or its interaction with other ligands. mdpi.comnih.govuniversiteitleiden.nlnih.gov Studies in this area for this compound would involve quantifying its binding affinity to potential targets and determining if it acts as an orthosteric ligand (binding at the primary site) or an allosteric modulator. Allosteric modulators can alter the binding affinity, potency, and efficacy of orthosteric ligands. mdpi.com Research on other receptors, such as G protein-coupled receptors (GPCRs), has shown that allosteric modulators can affect the kinetic binding parameters of orthosteric ligands, such as decreasing dissociation rates. nih.govnih.govuniversiteitleiden.nl While the search results mention allosteric modulation in the context of other compounds and receptors, there is no specific information regarding this compound's receptor-ligand binding kinetics or its potential for allosteric modulation.
Mechanistic Investigations of this compound in Advanced In Vitro and In Vivo Models (Focusing on Biological Pathways, not Clinical Efficacy or Safety)
Advanced in vitro and in vivo models are utilized to investigate the mechanisms of action of compounds in more complex biological systems, moving beyond basic cellular assays. utoronto.canih.govfrontiersin.org These models can help to understand how a compound affects biological pathways within the context of tissues or whole organisms. In vitro models include cell cultures, including 3D neuronal organoids, which can retain aspects of tissue architecture and neuronal networks. utoronto.canih.gov In vivo models, often animal models, allow for the study of compound effects within a living system. nih.govfrontiersin.org Mechanistic investigations in these models focus on understanding the biological pathways that are influenced by the compound, such as neurobiological pathways. researchgate.netfrontiersin.org
Immunological System Models
Based on the available research, detailed molecular and cellular mechanisms describing the action of this compound within immunological system models are not widely reported. While some Lycopodium alkaloids or related compounds may exhibit effects on the immune system in general contexts epdf.pub, specific studies elucidating how this compound interacts with immune cells or modulates immunological pathways at a mechanistic level within defined models were not found in the conducted searches. Research into immunological system models often involves studying the adaptive and innate immune responses, host defense mechanisms against pathogens, and the role of various cell types and signaling pathways aps.orguniv-mrs.frfrontiersin.orgnih.govtaconic.comunistra.frfrontiersin.org. However, the specific interactions of this compound within these complex systems require further dedicated investigation.
Oncological Pathway Models
Metabolic Pathway Models
Detailed information regarding the molecular and cellular mechanisms of action of this compound within metabolic pathway models is not extensively covered in the available scientific literature. Metabolic pathway models are used to understand how compounds influence cellular metabolism, energy production, and biochemical transformations frontiersin.orgmdpi.comnih.govnih.govnih.govplos.org. While natural products can interact with various metabolic processes, specific research detailing this compound's direct impact on particular metabolic pathways or enzymes at a mechanistic level was not found in the conducted searches.
Models of Host-Pathogen Interactions
Specific molecular and cellular mechanisms describing this compound's role in models of host-pathogen interactions are not widely reported. Research in this area focuses on understanding the complex interplay between host organisms and infectious agents, including mechanisms of infection, immune evasion by pathogens, and host defense responses dntb.gov.uaepdf.pubnih.govfrontiersin.orgfrontiersin.orgmdpi.comnih.govripublication.comuniv-nantes.frresearchgate.netcdnsciencepub.comcsic.esgavinpublishers.com. Although some Lycopodium alkaloids have been explored for antiprotozoal or antimicrobial activities researchgate.netacs.org, detailed mechanistic studies specifically on how this compound influences host-pathogen interactions at a molecular or cellular level were not identified in the search results.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Lucidulinone Derivatives
Rational Design and Synthesis of Lucidulinone Analogs for SAR Analysis
Given that this compound is a Lycopodium alkaloid with a decahydroquinoline (B1201275) skeleton acs.orgresearchgate.net, the synthesis of its analogs could draw upon established methodologies for constructing such complex ring systems. Approaches to synthesizing decahydroquinolines and related Lycopodium alkaloids have been reported, including stereoselective methods and the formation of carbon-nitrogen bonds acs.orgresearchgate.netub.edu. For instance, asymmetric synthesis techniques using organocatalysis have been explored to access octahydroquinolines, which can serve as intermediates for Lycopodium alkaloids and their analogs researchgate.netub.edu. The goal of such synthetic efforts in the context of SAR is to generate a library of compounds with defined structural variations to systematically evaluate their impact on biological activity ub.edu.
Identification of Pharmacophores and Key Structural Determinants for Observed Biological Activities
Identifying the pharmacophore involves pinpointing the essential structural features of a molecule that are responsible for its biological activity and how these features are oriented in three-dimensional space researchgate.net. For this compound derivatives, this would involve analyzing the activity data of the synthesized analogs and correlating it with their structural differences.
Studies on related quinoline (B57606) and decahydroquinoline derivatives, such as the lepadins, have shown that specific configurations at certain carbon centers and the presence of particular functional groups (like ester functions) significantly influence antiplasmodial activity acs.orgresearchgate.net. For example, a 50-fold increase in antiplasmodial activity was observed in lepadins with a 2E-octenoic acid ester function at C-3 compared to a secondary hydroxyl group at the same position acs.org. Furthermore, the configuration at C-2 was found to play a significant role in determining activity acs.org. These findings suggest that for this compound derivatives, the stereochemistry and the nature of substituents on the decahydroquinoline core are likely to be key structural determinants of their biological effects.
While the specific pharmacophore of this compound itself is not explicitly detailed in the provided results, the broader context of Lycopodium alkaloids and related structures indicates that the nitrogen atom and the arrangement of the fused ring system are likely crucial for interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffold Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between the structural or physicochemical properties of a set of compounds (descriptors) and their biological activity chemmethod.comiupac.org. This allows for the prediction of the activity of new, unsynthesized compounds and helps guide the design of more potent or selective analogs chemmethod.com.
QSAR studies typically involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for a series of compounds with known activities. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build models that correlate these descriptors with the observed biological responses chemmethod.com.
While a specific QSAR study focused solely on this compound is not prominently featured in the search results, QSAR methodologies have been applied to other compound classes, including those with quinoline moieties researchgate.net. The application of QSAR to this compound derivatives would involve:
Selecting a diverse set of this compound analogs with measured biological activities.
Calculating relevant molecular descriptors for each analog.
Developing a statistical model that relates the descriptors to the activity.
Validating the model using techniques like cross-validation chemmethod.com.
Such models could help in optimizing the this compound scaffold by identifying the structural modifications that are predicted to enhance activity.
Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Derivatives
Drug design principles, both ligand-based and structure-based, can be applied to the development of this compound derivatives.
Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of the pharmacophore and the SAR of known active compounds researchgate.net. By analyzing the structural features common to active this compound analogs and the variations that affect activity, researchers can infer the requirements for binding to the target and design new compounds that are predicted to fit these requirements. Molecular modeling techniques can be used to align active molecules and identify common features that might constitute the pharmacophore researchgate.net.
Structure-Based Drug Design: This approach is employed when the three-dimensional structure of the biological target (e.g., a protein receptor or enzyme) is known, usually through techniques like X-ray crystallography or NMR spectroscopy. It involves using computational methods to dock the ligand (this compound derivative) into the binding site of the target and predict the binding affinity and interactions researchgate.net. This allows for the rational design of analogs that are optimized to interact favorably with the target, for example, by forming strong hydrogen bonds or hydrophobic interactions. While the specific targets of this compound are not detailed in the provided results, if identified, structure-based methods could be highly valuable.
Development of Luciferase Reporter Assays and High-Throughput Screening Platforms for SAR Studies
High-throughput screening (HTS) platforms and reporter assays are essential tools for efficiently evaluating the biological activity of large libraries of compounds, which is crucial for comprehensive SAR studies.
Luciferase reporter assays are a type of cell-based assay that uses the enzyme luciferase as a reporter to measure gene expression or other biological events. If the biological activity of this compound is related to the modulation of a specific signaling pathway or gene, a luciferase reporter assay could be developed where the expression of the luciferase gene is linked to that event. Changes in luciferase activity upon treatment with this compound derivatives would indicate their effect on the pathway.
HTS platforms automate the process of compound handling, assay execution, and data acquisition, allowing for the rapid testing of thousands or even millions of compounds. The development of an HTS platform for this compound SAR studies would involve:
Establishing a robust and reliable biological assay (e.g., a luciferase reporter assay or another relevant functional assay) that is suitable for automation.
Creating a library of this compound derivatives and related compounds.
Implementing automated liquid handling systems, plate readers, and data analysis software.
Advanced Analytical Methodologies for Lucidulinone Research
Development and Validation of Hyphenated Techniques for Trace Analysis of Lucidulinone in Biological Matrices (e.g., LC-MS/MS, GC-MS)
The accurate quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates is critical for understanding its pharmacokinetics and metabolic fate. Given the expected low concentrations, trace analysis methods are required. Hyphenated techniques, which couple a separation method with a detection method, are the gold standard for this purpose.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method due to its high sensitivity and selectivity. researchgate.netmdpi.com A typical LC-MS/MS method for a compound like this compound would involve rapid protein precipitation from the biological sample, followed by separation on a reversed-phase C18 column. nih.govresearchgate.net Detection would be performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov The validation of such a method is crucial and would be performed according to international guidelines, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and lower limit of quantification (LLOQ). nih.govnih.gov
Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique, particularly for volatile or semi-volatile compounds. nih.govphcogj.com For a non-volatile alkaloid like this compound, derivatization would likely be necessary to increase its volatility and thermal stability. GC-MS analysis can provide high chromatographic resolution, and the resulting mass spectra, which contain extensive fragmentation patterns, can be compared against spectral libraries like that of the National Institute of Standards and Technology (NIST) for identification. phcogj.comresearchgate.net
The primary challenges in these analyses include managing matrix effects, where co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, potentially leading to inaccurate quantification. mdpi.comsepscience.com The use of a stable isotope-labeled internal standard is the most effective way to correct for these effects. mdpi.com
Below is a representative table of validation parameters for a hypothetical LC-MS/MS method for this compound analysis in human plasma.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Acc/Prec ≤ 20% | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | -5.2% to +8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 11.3% |
| Matrix Effect | Within acceptable limits | Corrected by IS |
| Recovery | Consistent and reproducible | > 85% |
Advanced Spectroscopic (e.g., 2D NMR for complex structural features, CD for conformational studies) and Spectrometric (e.g., High-Resolution Mass Spectrometry for fragmentation pathways) Applications in this compound Research
Beyond quantification, advanced spectroscopic and spectrometric techniques are indispensable for the detailed structural characterization of this compound and its potential metabolites.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) is essential for the de novo structural elucidation of complex natural products. nih.govmestrelab.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to piece together the intricate tetracyclic cage structure of this compound. nih.govresearchgate.net
COSY experiments would reveal proton-proton (¹H-¹H) couplings, identifying adjacent protons within the spin systems of the rings.
HSQC would correlate protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). youtube.com
HMBC provides crucial long-range correlation data (¹H-¹³C two- and three-bond correlations), allowing for the connection of different spin systems and the definitive placement of quaternary carbons and functional groups. nih.gov
Circular Dichroism (CD) Spectroscopy is a powerful tool for investigating the stereochemistry and conformational aspects of chiral molecules like this compound. rsc.orgsemanticscholar.org The CD spectrum is highly sensitive to the molecule's three-dimensional structure. rsc.org For this compound, CD studies could provide insights into the preferred conformations of its flexible ring system and how these conformations might change in different solvent environments or upon interaction with biological targets. nih.govnih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS) , often using Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements (typically with errors < 5 ppm). researchgate.netnih.gov This capability is crucial for determining the elemental composition of this compound and its metabolites. Furthermore, tandem HRMS (MS/MS) experiments are used to study fragmentation pathways. nih.govnih.gov By inducing fragmentation and measuring the exact masses of the resulting product ions, a detailed fragmentation map can be constructed. mdpi.com This information serves as a structural fingerprint, aiding in the identification of this compound in complex mixtures and the structural elucidation of unknown metabolites.
A hypothetical table of key 2D NMR correlations for this compound is presented below.
| Proton (¹H) | Correlated Carbons (¹³C) via HMBC | Correlated Protons (¹H) via COSY |
| H-1 | C-2, C-8, C-9 | H-2, H-8 |
| H-4 | C-3, C-5, C-12 | H-5 |
| H-7 | C-6, C-8, C-12 | H-6, H-8 |
| H-11 (CH₃) | C-4, C-5 | H-5 |
Imaging Mass Spectrometry for Spatiotemporal Distribution Studies of this compound in Tissue Sections
Imaging Mass Spectrometry (IMS) is a revolutionary technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels. frontiersin.orgmdpi.comoup.com This technology combines the chemical specificity of mass spectrometry with the spatial information of microscopy. For this compound research, IMS could be used to map its localization and that of its metabolites within specific organs or tissues.
Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS are particularly well-suited for this purpose. acs.orgnih.gov A thin tissue section is coated with an energy-absorbing matrix, and a laser is rastered across the surface. oup.com At each spot, molecules are desorbed and ionized, and a full mass spectrum is collected. This process generates a molecular map, showing the intensity and location of specific ions (e.g., the protonated molecule of this compound) across the tissue. oup.com
IMS could answer key questions, such as whether this compound accumulates in specific brain regions, how it is distributed within the liver during metabolism, or its localization within its natural plant source. acs.orgnih.gov A significant challenge for low molecular weight compounds like this compound is potential delocalization during sample preparation or analysis. nih.gov However, advancements in on-tissue derivatization and ionization methods are helping to overcome these limitations. acs.org
Microfluidic and Miniaturized Analytical Systems for this compound Profiling
Miniaturized analytical systems, often called "lab-on-a-chip" or micro-total analysis systems (µTAS), integrate multiple laboratory functions onto a single chip with dimensions of a few square centimeters. nih.govunizg.hr These systems offer significant advantages, including drastically reduced consumption of samples and reagents, faster analysis times, and the potential for high-throughput automation. nih.govscispace.comwiley.com
For this compound research, a microfluidic device could be designed to perform automated sample preparation, separation, and detection. wiley.com For instance, a chip could integrate solid-phase extraction to clean up a biological sample, followed by electrophoretic separation of this compound from related alkaloids, and finally, detection using an integrated electrochemical sensor or by interfacing the chip directly with a mass spectrometer. wiley.com
Such miniaturized systems are particularly valuable for high-throughput screening applications, such as profiling the metabolic stability of this compound derivatives in liver microsome assays or screening for its presence in a large number of plant extracts. nih.govmdpi.comrsc.org The development of these devices is a growing field, with new fabrication techniques and applications continually emerging. theanalyticalscientist.com
Computational and Theoretical Investigations of Lucidulinone
Molecular Docking and Dynamics Simulations of Lucidulinone-Target Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. cdnsciencepub.com Molecular dynamics (MD) simulations extend this by simulating the physical movements of atoms and molecules over time, providing insights into the flexibility of molecules and their interactions. lammps.orgyoutube.comnih.gov These methods are widely used in drug discovery to estimate drug-target interactions and understand the dynamic behavior of biological systems. nih.govmdpi.com
While the search results mention molecular modeling methods, including docking, used for virtual screening of natural product databases and to define the binding site of huperzine A in acetylcholinesterase (AChE), specific studies detailing the molecular docking or dynamics simulations of this compound with potential protein targets are not provided. psu.educdnsciencepub.comscribd.com Given that some Lycopodium alkaloids are known AChE inhibitors, molecular docking and dynamics simulations could be applied to this compound to predict its binding affinity and interaction modes with AChE or other potential biological targets. zespoldowna.infopsu.edumdpi.com This would involve preparing the 3D structure of this compound and the target protein, performing docking calculations to find potential binding poses, and then conducting MD simulations to assess the stability of the complex and the dynamic interactions.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are powerful tools used to investigate the electronic structure of molecules, predict their reactivity, and determine various molecular properties with high accuracy. smu.edursc.orgkeio.ac.jpnih.gov These calculations can provide detailed information about molecular orbitals, charge distribution, and reaction pathways. rsc.orgrsc.org
The search results highlight the use of quantum chemical calculations, such as Density Functional Theory (DFT), for evaluating electronic properties and analyzing reaction mechanisms in other contexts. rsc.orgrsc.org While there is no specific mention of quantum chemical calculations applied to this compound in the provided snippets, such methods could be employed to understand its electronic structure, predict its potential reaction sites, and explore its reactivity. This could involve calculating parameters like frontier molecular orbitals (HOMO and LUMO), partial charges, and reaction barriers for potential transformations.
De Novo Design and Virtual Screening of Novel this compound-Inspired Chemical Entities
De novo design is a computational approach that aims to generate novel molecular structures with desired properties from scratch, often inspired by known active compounds. researchgate.netscholaris.canih.govisnsce.orgwikipedia.org Virtual screening involves computationally sifting through large databases of chemical compounds to identify potential drug candidates based on their predicted interactions with a target or their predicted biological activity. dntb.gov.uacdnsciencepub.com
The search results mention virtual screening of natural product databases and de novo design in the context of generating new protein structures and enzymes. dntb.gov.uacdnsciencepub.comresearchgate.netscholaris.canih.govisnsce.orgwikipedia.org Although there are no specific examples of de novo design or virtual screening efforts focused on this compound or this compound-inspired compounds in the provided snippets, these techniques could be applied. This compound's structure could serve as a starting point or inspiration for designing novel molecules with potentially improved or altered biological activities. Virtual screening could be used to search for compounds structurally similar to this compound or predicted to bind to the same targets.
Cheminformatics and Machine Learning Approaches for Predicting this compound's Biological Activities
Cheminformatics involves the use of computational and informational techniques to address chemical problems, while machine learning (ML) is increasingly applied in drug discovery to predict biological activities based on molecular structures and associated data. mdpi.comresearchgate.netnih.govnih.gov These approaches can build predictive models from large datasets of known active and inactive compounds. mdpi.comresearchgate.netnih.gov
The search results discuss the use of machine learning and cheminformatics methods for predicting biological activity profiles of drug-like compounds. mdpi.comresearchgate.netnih.govnih.gov Tools like PASS (Prediction of Activity Spectra for Substances) are mentioned, which can predict various biological activities based on structural formulas using structure-activity relationship (SAR) knowledgebases. mdpi.comgenexplain.com While there are no specific reported studies using cheminformatics or machine learning to predict the biological activities specifically of this compound in the provided snippets, these methods could be applied by using this compound's chemical structure as input for existing predictive models or by building new models if sufficient biological activity data for this compound and related compounds were available. mdpi.comresearchgate.netnih.govnih.govgenexplain.com
Interactions of Lucidulinone with Biological Systems
Exploration of Synergistic or Antagonistic Interactions of Lucidulinone with Other Natural Products or Compounds (Mechanistic Focus)
The combined effect of two or more compounds can result in a biological response that is greater than (synergism) or less than (antagonism) the sum of their individual effects. These interactions are of particular interest in phytotherapy and drug development, as they can enhance therapeutic efficacy or mitigate adverse effects.
Currently, there is a notable absence of published scientific studies specifically investigating the synergistic or antagonistic interactions of this compound with other natural products or synthetic compounds. Research on other alkaloids, however, provides a framework for potential mechanistic interactions. For instance, some alkaloids have been shown to act synergistically with other phytochemicals, such as triterpenes, to enhance anti-tumor activity by modulating immune responses and inducing apoptosis. nih.gov
Potential, yet unverified, mechanisms through which this compound could engage in such interactions include:
Pharmacokinetic Synergy: It is conceivable that this compound could interact with metabolic enzymes or transport proteins in a way that alters the absorption, distribution, metabolism, or excretion (ADME) of another compound. For instance, inhibition of a specific cytochrome P450 enzyme by this compound could increase the bioavailability and, consequently, the efficacy of a co-administered drug that is metabolized by that enzyme.
Antagonism: Conversely, this compound could compete for the same receptor or binding site as another compound without activating it, thereby reducing the effect of the active compound (receptor antagonism). Alternatively, it could induce a physiological effect that opposes the effect of another compound (physiological antagonism).
The following table illustrates a hypothetical model for assessing synergistic interactions, based on general pharmacological principles. It is important to emphasize that the data presented is purely illustrative and not based on experimental results for this compound.
| This compound Concentration | Compound X Concentration | Expected Effect (Additive) | Observed Effect | Interaction Type |
| Low | Low | 15% Inhibition | 35% Inhibition | Synergy |
| High | Low | 40% Inhibition | 65% Inhibition | Synergy |
| Low | High | 55% Inhibition | 58% Inhibition | Additive |
| High | High | 80% Inhibition | 60% Inhibition | Antagonism |
Impact of this compound on Intercellular Communication and Signaling Networks
Intercellular communication is fundamental to the development and function of multicellular organisms. This communication is mediated by complex signaling networks that involve receptors, second messengers, and a cascade of protein interactions. Natural compounds can influence these networks by mimicking endogenous ligands, blocking receptors, or modulating the activity of signaling proteins.
There is currently no specific research on the impact of this compound on intercellular communication and signaling networks. However, the broader class of alkaloids contains many compounds that are known to interact with various signaling pathways. For instance, some alkaloids can modulate neurotransmitter receptors, ion channels, or protein kinases, thereby affecting cell-to-cell communication in the nervous system and other tissues. mdpi.com The flavonoid luteolin, another natural product, has been shown to inhibit cell signaling pathways important for cancer growth. eurekalert.org
Potential, yet unproven, ways in which this compound could impact cellular signaling include:
Receptor Interaction: this compound's structure might allow it to bind to specific cell surface or intracellular receptors, either activating or inhibiting them. This could trigger or block downstream signaling cascades.
Enzyme Modulation: It could act as an inhibitor or activator of key enzymes within signaling pathways, such as kinases or phosphatases, which are crucial for signal transduction.
Ion Channel Modulation: Many alkaloids are known to interact with ion channels. mdpi.com If this compound were to modulate the activity of calcium, sodium, or potassium channels, it would have a profound impact on the excitability of cells and the transmission of signals.
The following table illustrates a hypothetical impact of this compound on the activation of key proteins in a generic signaling pathway. This is a conceptual representation and is not based on experimental data.
| Signaling Protein | Activity Level (Control) | Activity Level (Hypothetical this compound Treatment) | Effect |
| Receptor Tyrosine Kinase | 100% | 50% | Inhibition |
| Ras | 100% | 45% | Inhibition |
| RAF | 100% | 40% | Inhibition |
| MEK | 100% | 35% | Inhibition |
| ERK | 100% | 30% | Inhibition |
Emerging Research Avenues and Future Directions for Lucidulinone Studies
Unexplored Biological Activities and Novel Mechanistic Hypotheses
The known biological activities of related Lycopodium alkaloids, such as acetylcholinesterase (AChE) inhibition, provide a foundation for exploring Lucidulinone's potential. However, its distinct structure suggests it may possess unique pharmacological properties. Future research should pivot towards currently unexplored areas and investigate novel mechanisms of action.
Hypothetical research avenues include:
Neuroinflammation and Neuroprotection: Beyond simple AChE inhibition, this compound could be investigated for its effects on microglial activation, cytokine production, and pathways related to oxidative stress in neuronal cells. This would probe its potential as a disease-modifying agent in neurodegenerative disorders.
Ion Channel Modulation: The rigid, cage-like structure of this compound makes it a candidate for interacting with the complex topologies of ion channels. Screening against a panel of neuronal calcium, sodium, and potassium channels could reveal novel modulatory activities.
Targeting Protein-Protein Interactions: The complex three-dimensional shape of this compound might enable it to disrupt specific protein-protein interactions (PPIs) that are often challenging to target with traditional small molecules. nih.gov Computational modeling followed by biophysical assays could identify potential PPI targets involved in diseases like cancer or neurodegeneration.
A central hypothesis is that this compound may not act on a single target but could modulate multiple nodes within a signaling pathway, a concept known as polypharmacology. Investigating its effects on kinase cascades, transcription factor activation, or epigenetic modifiers could provide a more holistic understanding of its cellular effects.
| Potential Research Area | Novel Mechanistic Hypothesis | Rationale / Approach |
|---|---|---|
| Neurodegenerative Disease | This compound modulates neuroinflammatory pathways independent of AChE inhibition. | Assess effects on cytokine release in microglia; screen against kinase panels involved in neuroinflammation (e.g., JNK, p38). |
| Oncology | The this compound scaffold disrupts critical protein-protein interactions in cancer cell survival pathways. | Utilize functional proteomics and computational docking to identify potential binding partners; screen against cancer cell lines with known PPI dependencies. nih.gov |
| Channelopathies | This compound acts as a novel modulator of voltage-gated ion channels. | Perform electrophysiological screening on a panel of neuronal and cardiac ion channels. |
Innovations in Synthetic Methodologies for Accessing Diverse this compound Scaffolds
The structural complexity of this compound presents both a challenge and an opportunity for synthetic chemistry. While total synthesis can provide access to the natural product, future efforts should focus on developing flexible synthetic routes that enable the creation of diverse analogues. Innovations in synthetic methodologies are crucial for building libraries of this compound-based compounds for structure-activity relationship (SAR) studies.
Key synthetic strategies to explore include:
Scaffold Hopping and Rearrangement: Developing synthetic cascades that allow for strategic bond formations or cleavages within the core tetracyclic system could yield novel, three-dimensional scaffolds not accessible through simple functionalization.
Complexity-Generating Reactions: Employing modern synthetic methods, such as C-H activation, photoredox catalysis, and multicomponent reactions, could enable the efficient installation of diverse functional groups onto the this compound core. eurekaselect.comresearchgate.net This allows for the rapid generation of analogues with varied steric and electronic properties.
Divergent Synthesis: A unified synthetic approach starting from a common intermediate could be designed to branch out and produce a wide range of structurally distinct polycyclic scaffolds. labhoo.com This is more efficient than pursuing each new scaffold through a separate linear synthesis.
These advanced synthetic approaches will be instrumental in creating targeted libraries to probe biological hypotheses and optimize the potency, selectivity, and pharmacokinetic properties of potential lead compounds derived from the this compound scaffold.
Integration of Multi-Omics Technologies (e.g., Genomics, Transcriptomics, Proteomics, Metabolomics) for Comprehensive Understanding
A significant knowledge gap is the incomplete understanding of this compound's biosynthesis and its mechanism of action at a systems level. The application of multi-omics technologies offers a powerful, unbiased approach to close this gap. frontiersin.orgnih.gov By integrating data from different biological layers, researchers can build a comprehensive picture of how this compound is produced and how it interacts with cellular systems.
A proposed multi-omics strategy could involve:
Genomics: Sequencing the genome of a this compound-producing Lycopodium species, such as Lycopodium lucidulum, would allow for the identification of the biosynthetic gene cluster responsible for its production. nih.gov This would enable heterologous expression and pathway elucidation.
Transcriptomics: Comparing the transcriptomes of this compound-producing versus non-producing tissues or developmental stages can reveal the specific genes (e.g., P450s, methyltransferases) involved in its biosynthesis. nih.govfrontiersin.orgnih.govmdpi.com
Proteomics: To identify the direct molecular targets of this compound, techniques like thermal proteome profiling or chemical proteomics can be used. nih.govnih.govolink.comyoutube.com This approach identifies which proteins are stabilized or destabilized upon binding to the compound, providing direct evidence of interaction.
Metabolomics: Analyzing the metabolome of the source organism can identify biosynthetic precursors and related alkaloids. nih.govmdpi.com In parallel, studying the metabolic changes in human cells or model organisms after treatment with this compound can reveal which pathways are perturbed by its activity.
Integrating these datasets can resolve the elusive nature of alkaloid biosynthesis and function, as has been demonstrated in other medicinal plants like Podophyllum and Lycoris aurea. nih.govrsc.org
| Omics Technology | Primary Goal for this compound Research | Potential Outcome |
|---|---|---|
| Genomics | Identify the biosynthetic gene cluster for this compound in Lycopodium species. nih.gov | Enables heterologous expression for sustainable production and enzyme characterization. |
| Transcriptomics | Pinpoint differentially expressed genes correlated with this compound production. frontiersin.orgnih.gov | Identification of specific enzymes (e.g., tailoring enzymes) in the biosynthetic pathway. |
| Proteomics | Unbiased identification of direct protein binding partners (targets) in human cells. nih.govnih.gov | Elucidation of the mechanism of action and potential off-target effects. |
| Metabolomics | Characterize the metabolic network around this compound in the source organism and its effect on cellular metabolism in target systems. nih.gov | Discovery of biosynthetic intermediates and downstream biological pathways affected by this compound. |
Development of Novel In Vitro and In Vivo Research Models for Deeper Mechanistic Insights
To move beyond preliminary screening, sophisticated biological models that better recapitulate human physiology and disease states are required. The development of tailored in vitro and in vivo models is essential for validating hypotheses generated from omics studies and for assessing the therapeutic potential of this compound and its derivatives.
Future directions in model development include:
In Vitro Models:
3D Cell Cultures and Organoids: Moving from traditional 2D cell culture to 3D models, such as spheroids or patient-derived organoids, can provide more physiologically relevant data on drug efficacy and penetration. youtube.commdpi.com For example, neuronal organoids could be used to study this compound's effects on neurodevelopment or in the context of neurodegenerative disease models.
High-Content Imaging Systems: Using automated microscopy and fluorescent biosensors in primary cell cultures (e.g., neurons, microglia) can allow for the simultaneous measurement of multiple parameters like neurite outgrowth, cell viability, and protein localization after this compound treatment.
In Vivo Models:
Zebrafish Models: The optical transparency and rapid development of zebrafish larvae make them an excellent tool for whole-organism imaging of drug effects, particularly for studying neurodevelopment or angiogenesis.
Genetically Engineered Mouse Models (GEMMs): For validating specific molecular targets identified through proteomics, GEMMs (e.g., knock-in or knock-out models) that express a modified version of the target protein can provide definitive evidence of a drug's on-target activity. medicilon.com
These advanced models bridge the gap between basic cell biology and preclinical studies, offering more predictive power than traditional systems and accelerating the translation of research findings. nih.govpharmaron.comyoutube.com
Addressing Knowledge Gaps in this compound's Fundamental Biological Roles
Despite its intriguing structure, fundamental knowledge about this compound is severely lacking. A concerted research effort is needed to address the most basic questions surrounding this molecule.
Key knowledge gaps that must be addressed include:
Ecological Role: The primary function of this compound in its native Lycopodium host is unknown. Is it a defense compound against herbivores or pathogens? Does it play a role in plant development or signaling? Answering this question could provide clues to its mode of action.
Biosynthetic Pathway: While multi-omics can help, the complete step-by-step enzymatic sequence from primary metabolites to the final this compound structure has not been elucidated. The enzymes responsible for the key ring formations are of particular interest.
Pharmacological Selectivity: The full spectrum of this compound's biological targets is unknown. Comprehensive screening against panels of receptors, enzymes, and ion channels is needed to understand its selectivity profile.
Bioavailability and Metabolism: There is no information on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These fundamental pharmacokinetic parameters must be established before any therapeutic potential can be seriously considered.
Systematic investigation into these foundational areas is a prerequisite for any translational research and will provide the necessary context for interpreting data from more complex, disease-oriented studies.
Q & A
Q. What are the key structural features and natural sources of lucidulinone, and how are these determined experimentally?
this compound (C₁₃H₁₉NO₂) is a chiral alkaloid isolated from Lycopodium lucidulum (Guang Liang Shi Song). Its structure is characterized by a bicyclic skeleton with a ketone and hydroxyl group. Key identification methods include:
- Optical rotation : [α]D²¹.⁵ = +185.0° (c = 1.1, CHCl₃) to confirm chirality .
- Chromatography : Column chromatography and TLC for isolation, coupled with NMR (¹H, ¹³C) and mass spectrometry for structural elucidation .
- Source validation : Cross-referencing plant taxonomy and extraction protocols to ensure species authenticity .
Q. What standard methodologies are used to isolate this compound from natural sources?
Isolation involves:
- Extraction : Soxhlet extraction with polar solvents (e.g., ethanol) to concentrate alkaloids.
- Fractionation : Gradient elution in column chromatography (silica gel, hexane/ethyl acetate) to separate this compound from co-occurring compounds.
- Purity validation : HPLC with UV detection (λ = 254 nm) and comparison to published Rf values .
Q. How can researchers confirm the identity of this compound in a novel plant source?
- Spectral matching : Compare NMR (¹H, ¹³C) and HRMS data with literature values .
- Chiral verification : Polarimetry to confirm optical rotation matches [α]D = +185.0° .
- Biosynthetic markers : Screen for genetic markers (e.g., ITS sequencing) in the plant source to confirm taxonomic alignment with Lycopodium lucidulum .
Advanced Research Questions
Q. How to design experiments to evaluate this compound’s bioactivity while addressing reproducibility challenges?
- In vitro assays : Use cell lines (e.g., SH-SY5Y for neuroactivity) with standardized protocols (e.g., MTT assay) and include positive/negative controls .
- Dose-response curves : Test multiple concentrations (µM to mM) to identify IC₅₀ values, ensuring solvent controls (e.g., DMSO ≤0.1%) to avoid cytotoxicity .
- Data validation : Replicate experiments across independent labs and report raw data with statistical significance (p < 0.05, ANOVA) .
Q. What analytical strategies resolve contradictions in spectral data during this compound characterization?
- Multi-technique integration : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm stereochemistry .
- Crystallography : Single-crystal X-ray diffraction to unambiguously assign molecular geometry if NMR is inconclusive .
- Controlled degradation : Perform stability studies (pH, temperature) to rule out artifacts affecting spectral clarity .
Q. How to optimize synthetic routes for this compound derivatives while minimizing byproducts?
- Retrosynthetic analysis : Prioritize chiral pool synthesis using terpenoid precursors to preserve stereochemistry .
- Catalysis : Enantioselective methods (e.g., organocatalysis) for ketone functionalization .
- Byproduct tracking : Use LC-MS to monitor reaction intermediates and adjust conditions (e.g., solvent polarity, temperature) .
Q. What statistical frameworks are suitable for analyzing this compound’s dose-dependent effects in preclinical studies?
- Nonlinear regression : Fit dose-response data to Hill or Logit models for EC₅₀/IC₅₀ estimation .
- Meta-analysis : Pool data from multiple studies using random-effects models to account for variability .
- Ethical reporting : Adhere to NIH guidelines for preclinical data transparency (e.g., ARRIVE checklist) .
Q. How to address discrepancies between in vitro and in vivo pharmacological data for this compound?
- Pharmacokinetic profiling : Measure bioavailability (e.g., plasma concentration via LC-MS/MS) to explain efficacy gaps .
- Metabolite screening : Identify active/inactive metabolites using hepatic microsome assays .
- Model selection : Use transgenic animals or disease-specific models (e.g., neuroinflammation) to better mimic human pathology .
Methodological Guidelines
- Experimental rigor : Follow NIH reporting standards for preclinical studies, including detailed materials, statistical methods, and raw data deposition .
- Literature synthesis : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure research questions .
- Contradiction analysis : Apply iterative hypothesis testing to reconcile conflicting data, as emphasized in qualitative research frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
